2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid
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Overview
Description
2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H9Cl2NO2 and a molecular weight of 318.162 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,5-dichlorobenzaldehyde with aniline, followed by cyclization and carboxylation reactions . The reaction conditions typically include the use of catalysts such as zinc chloride or aluminum chloride, and solvents like ethanol or acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize high-pressure reactors and advanced purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium amide or thiourea can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid
- 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid
- 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid
Uniqueness
2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. This distinct structure allows it to interact differently with molecular targets compared to other quinoline derivatives .
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-9-5-6-13(18)12(7-9)15-8-11(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXIBWLILKJRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=CC(=C3)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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